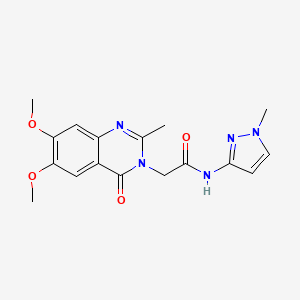

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamid ist eine synthetische organische Verbindung mit potenziellen Anwendungen in der pharmazeutischen Chemie. Diese Verbindung weist einen Quinazolinon-Kern auf, der ein häufiges Gerüst in verschiedenen biologisch aktiven Molekülen ist, und einen Pyrazol-Anteil, der für sein Vorkommen in zahlreichen pharmakologisch aktiven Verbindungen bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamid umfasst typischerweise mehrere Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch die Kondensation von Anthranilsäurederivaten mit Formamid oder seinen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Dimethoxygruppen: Die Methoxylierung kann unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden.

Anbindung des Pyrazol-Anteils: Der Pyrazolring kann durch eine Kupplungsreaktion mit einem geeigneten Pyrazolderivat eingeführt werden, wobei häufig ein Kupplungsmittel wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base verwendet wird.

Endgültige Acetylierung: Der letzte Schritt beinhaltet die Acetylierung des Zwischenprodukts, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch für die großtechnische Synthese optimiert. Dazu gehört die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen, höheren Ausbeuten und geringeren Produktionskosten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through a coupling reaction with an appropriate pyrazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Die Reduktion des Quinazolinon-Kerns kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Kupplungsmittel: EDCI, DCC (Dicyclohexylcarbodiimid).

Hauptprodukte

Oxidationsprodukte: Carbonsäuren oder Aldehyde, abhängig vom Ausmaß der Oxidation.

Reduktionsprodukte: Alkohole oder Amine, abhängig von der Stelle der Reduktion.

Substitutionsprodukte: Verbindungen mit verschiedenen funktionellen Gruppen, die die Methoxygruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung kann diese Verbindung aufgrund ihrer potenziellen Bioaktivität verwendet werden, um Enzym-Interaktionen und Rezeptorbindungen zu untersuchen. Sie kann als Sonde dienen, um biologische Pfade und Mechanismen zu untersuchen.

Medizin

Medizinisch gesehen kann 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamid pharmakologische Eigenschaften wie entzündungshemmende, krebshemmende oder antimikrobielle Wirkungen aufweisen. Seine Struktur deutet auf ein Potenzial als Leitstruktur in der Wirkstoffforschung hin.

Industrie

Im Industriebereich kann diese Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Im Allgemeinen kann sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Quinazolinon-Kern ist dafür bekannt, bestimmte Kinasen zu hemmen, während der Pyrazol-Anteil die Bindungsaffinität und -spezifität verbessern kann.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to inhibit certain kinases, while the pyrazole moiety can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methyl-4-oxoquinazolin: Teilt den Quinazolinon-Kern, fehlt jedoch der Pyrazol-Anteil.

N-(1-Methyl-1H-pyrazol-3-yl)acetamid: Enthält den Pyrazol-Anteil, fehlt jedoch der Quinazolinon-Kern.

6,7-Dimethoxyquinazolin: Ähnliches Methoxysubstitutionsmuster, aber unterschiedliche Kernstruktur.

Einzigartigkeit

Die Einzigartigkeit von 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamid liegt in seinen kombinierten Strukturmerkmalen, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können, die in den einzelnen Komponenten oder anderen ähnlichen Verbindungen nicht beobachtet werden.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis der Verbindung, ihrer Synthese, Reaktionen, Anwendungen und Vergleiche mit ähnlichen Molekülen.

Eigenschaften

Molekularformel |

C17H19N5O4 |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-3-yl)acetamide |

InChI |

InChI=1S/C17H19N5O4/c1-10-18-12-8-14(26-4)13(25-3)7-11(12)17(24)22(10)9-16(23)19-15-5-6-21(2)20-15/h5-8H,9H2,1-4H3,(H,19,20,23) |

InChI-Schlüssel |

QEYQLNWFBXGXBS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NN(C=C3)C)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11001906.png)

![methyl 5-benzyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11001908.png)

![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide](/img/structure/B11001915.png)

![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11001916.png)

![methyl 5-benzyl-2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11001919.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11001922.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11001926.png)

![4,7-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11001934.png)

![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001948.png)

![2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide](/img/structure/B11001954.png)

![N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11001963.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11001996.png)